(3R,4R)-3-(Boc-amino)-4-methylpiperidine chemical properties
(3R,4R)-3-(Boc-amino)-4-methylpiperidine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of (3R,4R)-3-(Boc-amino)-4-methylpiperidine , a critical chiral scaffold in the development of Janus kinase (JAK) inhibitors.
[1]
Executive Summary
(3R,4R)-3-(Boc-amino)-4-methylpiperidine is a stereochemically defined piperidine building block characterized by a cis-relationship between the C3-amino and C4-methyl substituents.[1] It serves as the primary chiral progenitor for Tofacitinib (Xeljanz) and related JAK3 inhibitors. Its value lies in the rigid stereochemical control it imparts to the piperidine ring, directing the orientation of the pharmacophore (e.g., pyrrolo[2,3-d]pyrimidine) within the ATP-binding pocket of the kinase.
This guide covers the physicochemical profile, industrial synthesis routes, reactivity patterns, and analytical standards required for its use in high-integrity drug development.
Chemical Identity & Stereochemistry[2]
| Property | Specification |
| IUPAC Name | tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate |
| Common Name | (3R,4R)-N-Boc-3-amino-4-methylpiperidine |
| CAS Number | 309956-78-3 (Generic isomer class); Specific chiral form often referenced via downstream CAS 477600-71-8 (N-benzyl precursor) or 477600-74-1 (N-methylated Tofacitinib intermediate) |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Stereochemistry | (3R, 4R); Relative configuration: cis-3,4-disubstituted |
| Chirality | Dextrorotatory (+) (typically, dependent on solvent/salt) |
Stereochemical Conformation
The (3R,4R) configuration of this scaffold dictates a specific chair conformation. In the piperidine ring:
-
The C4-Methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions.[1]
-
The C3-Boc-Amino group, being cis to the methyl group in the (3R,4R) system, adopts an axial or pseudo-axial orientation (ae relationship).
-
Implication: This "axial-equatorial" (cis) arrangement is thermodynamically less stable than the trans (diequatorial) isomer, making the synthesis challenging. It requires kinetic control or specific catalytic hydrogenation methods to prevent epimerization to the trans-isomer.[1]
Physicochemical Properties[1][3][4][6][8][9]
| Parameter | Value / Range | Condition |
| Physical State | White to off-white crystalline solid | Free base |
| Melting Point | 121 – 125 °C | Standard pressure |
| Solubility | High: MeOH, EtOH, DMSO, DCMLow: Water, Hexanes | Lipophilic Boc group dominates |
| pKa (Calculated) | ~9.5 (Piperidine NH)~11.0 (Carbamate NH - weak) | Basic secondary amine |
| LogP | 1.4 – 1.7 | Moderate lipophilicity |
| H-Bond Donors | 2 (Piperidine NH, Carbamate NH) |
Synthesis & Manufacturing Protocols
The synthesis of the (3R,4R) isomer is non-trivial due to the thermodynamic preference for the trans-isomer. Two primary industrial routes exist: Pyridinium Reduction (Route A) and Chiral Resolution (Route B) .
Route A: Catalytic Hydrogenation of Pyridines (Preferred for Scale)
This route utilizes the reduction of 3-amino-4-methylpyridine derivatives.[1] The key is achieving cis-selectivity during the hydrogenation of the aromatic ring.[1]
-
Starting Material: 3-Amino-4-methylpyridine.[1]
-
Protection: Conversion to N-Boc-3-amino-4-methylpyridine.
-
Quaternization: Benzylation of the pyridine nitrogen to activate the ring (forming the pyridinium salt).
-
Hydrogenation: Heterogeneous catalysis (Rh/C or PtO₂) under high pressure.[1]
-
Deprotection: Removal of the benzyl group (if necessary) or direct use.
Route B: Classical Resolution
Starting from a racemic cis-3-amino-4-methylpiperidine mixture:
-
Salt Formation: Reaction with a chiral acid (e.g., Di-p-toluoyl-L-tartaric acid or L-pyroglutamic acid).[1]
-
Crystallization: The (3R,4R) diastereomeric salt is less soluble and crystallizes out.
-
Free Basing: Treatment with NaOH/NaHCO₃ to release the chiral amine.[1]
-
Boc-Protection: Selective protection of the primary amine using Boc₂O at controlled pH.[1]
Figure 1: Industrial synthesis pathways highlighting the cis-selective hydrogenation (Route A) and chiral resolution (Route B).
Chemical Reactivity & Applications[1][5][6][10][14][15]
The (3R,4R) scaffold is a bifunctional building block. Its reactivity is defined by the orthogonal protection strategy: the secondary piperidine amine is free (or easily deprotected), while the primary C3-amine is Boc-masked.[1]
Orthogonal Functionalization[1]
-
N1-Alkylation/Acylation (Piperidine Nitrogen):
-
Reagent: Alkyl halides, Acyl chlorides, or Michael acceptors.
-
Application: In Tofacitinib synthesis, this nitrogen is acylated with cyanoacetic acid derivatives or coupled via nucleophilic aromatic substitution (SNAr) to pyrimidine cores.
-
Protocol: React with 4-chloropyrrolo[2,3-d]pyrimidine (SNAr conditions: K₂CO₃, water/dioxane, 100°C).
-
-
C3-Amine Deprotection (Boc Removal):
-
Reagent: TFA/DCM or 4M HCl in Dioxane.
-
Outcome: Yields the primary amine salt.
-
Critical Note: Acidic conditions must be controlled to prevent epimerization at C3/C4, although the cis-isomer is generally robust under standard deprotection conditions.
-
-
N-Methylation (Tofacitinib Specific):
-
To access the exact Tofacitinib intermediate, the C3-amine (after Boc removal or before) is methylated.
-
Method: Reductive amination with formaldehyde/NaBH₄ or formation of carbamate followed by reduction.
-
Figure 2: Reactivity tree demonstrating the divergent pathways for N1 (piperidine) and C3 (exocyclic amine) modification.[1]
Analytical Controls & Quality Assurance
Ensuring the stereochemical purity (de > 99%, ee > 99%) is paramount, as the trans-isomer or enantiomer can significantly alter biological potency.
Chiral HPLC Method[1]
-
Column: Chiralpak AD-H or IC (Amylose-based stationary phases).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]
-
Detection: UV @ 210 nm.[1]
-
Retention: The (3R,4R) isomer typically elutes distinct from the (3S,4S) enantiomer and the trans-diastereomers.
NMR Spectroscopy (Stereochemical Proof)[1]
-
¹H NMR (CDCl₃, 400 MHz):
-
Coupling Constants (J-values): The signal for H3 (chiral center with NHBoc) is diagnostic.
-
Cis (ax/eq relationship) typically shows smaller coupling constants (J ~ 2-5 Hz) with H4 compared to the trans (ax/ax) isomer (J ~ 10-12 Hz).[1]
-
Chemical Shift: The C4-Methyl doublet appears around δ 0.9 - 1.0 ppm.[1]
-
Self-Validating Purity Check[1]
-
Protocol: Dissolve 10 mg in CDCl₃. Acquire ¹H NMR. Integrate the methyl doublet. If "satellite" doublets appear shifted by ~0.05 ppm, this indicates diastereomeric impurity (trans-isomer).[1]
References
-
Pfizer Inc. Pyrrolo[2,3-d]pyrimidine compounds.[1][2] US Patent 6,627,754.[1] (Primary patent describing the synthesis of Tofacitinib intermediates).[6]
-
Ruggeri, S. G., et al. (2009). Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550.[1][6] Organic Process Research & Development, 13(6). (Detailed process chemistry for the (3R,4R) scaffold). [1]
-
ChemicalBook. (R)-3-(Boc-Amino)piperidine and derivatives properties. (General physical property data).
-
PubChem. Tofacitinib Intermediate Data. National Library of Medicine. [1]
-
Mao, H., et al. (2011). A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine.[1][6] Tetrahedron Letters.[1] (Alternative synthetic routes).
Sources
- 1. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H19N5 | CID 23401507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ASYMMETRIC SYNTHESIS AND STEREOCHEMISTRY OF CHIRAL <i>cis</i>- AND <i>trans</i>-3-ALKYL-4-AMINOPIPERIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
